molecular formula C18H20BrNO4 B3462194 dimethyl 4-(4-bromophenyl)-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 4-(4-bromophenyl)-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No. B3462194
M. Wt: 394.3 g/mol
InChI Key: GYWPWUWXZRKZQL-UHFFFAOYSA-N
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Description

Dimethyl 4-(4-bromophenyl)-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as BPTM, is a chemical compound with potential applications in scientific research. BPTM is a pyridine derivative that has been studied for its biological activity, particularly its effects on the central nervous system.

Mechanism of Action

Dimethyl 4-(4-bromophenyl)-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate's mechanism of action involves its ability to bind to dopamine receptors in the brain, specifically the D2 receptor. This binding activates a signaling pathway that leads to increased dopamine release and subsequent activation of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including increased dopamine release, improved motor function, and neuroprotective effects. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

Dimethyl 4-(4-bromophenyl)-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate's potential as a therapeutic agent for neurological disorders makes it a valuable compound for scientific research. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research on dimethyl 4-(4-bromophenyl)-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. These include further investigation of its mechanism of action, exploration of its potential as a therapeutic agent for other neurological disorders, and development of more efficient synthesis methods. Additionally, research on the potential use of this compound in combination with other compounds may yield promising results.

Scientific Research Applications

Dimethyl 4-(4-bromophenyl)-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been studied for its potential as a therapeutic agent for neurological disorders, such as Parkinson's disease and Alzheimer's disease. Research has shown that this compound can act as a dopamine receptor agonist and may have neuroprotective effects.

properties

IUPAC Name

dimethyl 4-(4-bromophenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO4/c1-10-14(17(21)23-4)16(12-6-8-13(19)9-7-12)15(18(22)24-5)11(2)20(10)3/h6-9,16H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWPWUWXZRKZQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1C)C)C(=O)OC)C2=CC=C(C=C2)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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